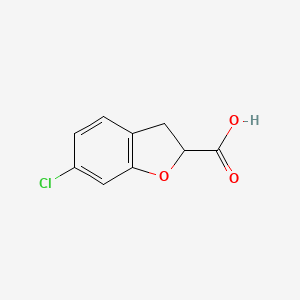
8-Chloro-4-hydroxyquinoline-3-carboxylic acid
Overview
Description
8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a compound with a unique molecular structure . It is a solid at room temperature, insoluble in water but soluble in organic solvents such as alcohol, ether, and ketone . It is used as a catalyst in organic synthesis reactions and as a fluorescent dye .
Synthesis Analysis
The synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid and its derivatives has been a subject of interest due to their wide range of biological activities . Various synthetic methods have been reported in the literature . For example, one method involves alkylation with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide (TBAI) in dichloromethane .Molecular Structure Analysis
The molecular structure of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is characterized by a quinoline nucleus with a chlorine atom at the 8th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 3rd position .Physical And Chemical Properties Analysis
8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a solid at room temperature . It is insoluble in water but soluble in organic solvents such as alcohol, ether, and ketone . Its empirical formula is C10H6ClNO3 and its molecular weight is 223.61 .Scientific Research Applications
Synthetic Chemistry Applications
- Synthesis Methods : Research by Ukrainets et al. (2005) discusses the synthesis of chloro and hydroxyquinoline carboxylic acids, highlighting methods for obtaining esters like 2-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester. This indicates the compound's utility in synthetic organic chemistry (Ukrainets, Gorokhova, & Sidorenko, 2005).
- Photolabile Protecting Groups : Fedoryak and Dore (2002) describe the use of brominated hydroxyquinoline as a photolabile protecting group for carboxylic acids. This suggests potential applications for 8-chloro-4-hydroxyquinoline-3-carboxylic acid in photochemistry and biological research (Fedoryak & Dore, 2002).
Structural Chemistry and Material Science
- Hydrogen-Bonded Structures : Smith, Wermuth, and White (2008) detail the formation of one-dimensional hydrogen-bonded structures in compounds involving hydroxyquinolines, showing the utility of these compounds in the study of molecular interactions and crystal engineering (Smith, Wermuth, & White, 2008).
- Lamellar Network Formation : Wang et al. (2006) explore the formation of a lamellar network using 8-hydroxyquinoline, hinting at applications in material sciences for creating structured molecular assemblies (Wang, Zhang, Zhang, Gao, Hua, & Zhou, 2006).
Mass Spectrometry and Analytical Chemistry
- Mass Spectrometric Studies : Thevis et al. (2008) discuss the mass spectrometric behavior of substituted isoquinolines, including carboxylic acids, providing insights into the use of such compounds in analytical chemistry, particularly in the study of drug candidates (Thevis, Kohler, Schlörer, & Schänzer, 2008).
Photochemistry and Luminescence
- Photophysical Properties : Research by Małecki et al. (2015) on phosphorescent emissions of copper(I) complexes with hydroxyquinoline carboxylic acid derivatives reveals the compound's potential in photochemistry and luminescence studies (Małecki, Łakomska, Maroń, Szala, Fandzloch, & Nycz, 2015).
Colorimetric Analysis
- Colorimetric Reagent for Ruthenium : Breckenridge and Singer (1947) describe the use of hydroxyquinoline carboxylic acid as a colorimetric reagent for ruthenium, indicating applications in analytical chemistry for metal ion detection (Breckenridge & Singer, 1947).
Microbial Metabolism
- Degradation by Bacteria : Tibbles, Müller, and Lingens (1989) report on bacteria capable of degrading chloroquinoline carboxylic acid, suggesting applications in microbiology and biodegradation studies (Tibbles, Müller, & Lingens, 1989).
Electrochemistry
- Oxidation Mechanism Study : Sokolová et al. (2015) investigate the oxidation mechanism of hydroxyquinoline carboxylic acids, indicating their relevance in electrochemical studies (Sokolová, Nycz, Ramešová, Fiedler, Degano, Szala, Kolivoška, & Gál, 2015).
Safety And Hazards
Future Directions
The future directions of research on 8-Chloro-4-hydroxyquinoline-3-carboxylic acid could involve the development of more potent lead compounds with good efficacy and low toxicity . It could also involve the exploration of its potential applications in various fields such as medicinal chemistry, organic synthesis, and as fluorescent dyes .
properties
IUPAC Name |
8-chloro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-7-3-1-2-5-8(7)12-4-6(9(5)13)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDCOKGAQYWIDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957385 | |
| Record name | 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-4-hydroxyquinoline-3-carboxylic acid | |
CAS RN |
35975-71-4, 35966-16-6 | |
| Record name | 35975-71-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=199381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 35966-16-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35966-16-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Chloro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3024739.png)








![6-chloro-3,3,7-trimethyl-2H-[1,3]oxazolo[3,2-a]pyrimidin-5-one](/img/structure/B3024753.png)


